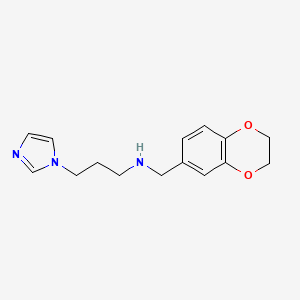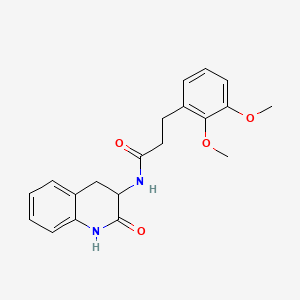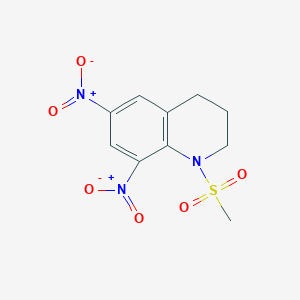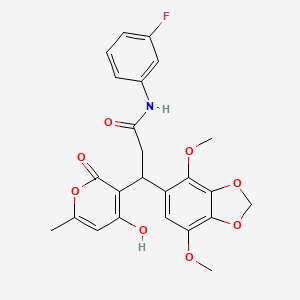![molecular formula C20H24N4OS B11047571 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes an amino group, a diethylamino phenyl group, and a thienopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amine derivatives.
科学研究应用
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial effects, or interact with heat shock proteins, contributing to its anticancer activity .
相似化合物的比较
Similar Compounds
3-aminocoumarins: These compounds share the amino group and exhibit similar biological activities.
Pyridine derivatives: Compounds like picolinaldehyde and nicotinaldehyde have structural similarities and are used in various chemical and biological applications.
Uniqueness
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its thienopyridine core, which imparts distinct chemical and biological properties
属性
分子式 |
C20H24N4OS |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4OS/c1-5-24(6-2)15-9-7-14(8-10-15)23-19(25)18-17(21)16-12(3)11-13(4)22-20(16)26-18/h7-11H,5-6,21H2,1-4H3,(H,23,25) |
InChI 键 |
PVZLQLBUZKZVJN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1,3-Benzothiazol-2-yl)phenyl]methanol](/img/structure/B11047489.png)


![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)
![4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester](/img/structure/B11047523.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
![3-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B11047538.png)
![4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11047542.png)
![Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11047547.png)
![N-benzyl-6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11047555.png)


![6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047574.png)